molecular formula C13H11BrN2O2 B15039973 N'-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide

Cat. No.: B15039973
M. Wt: 307.14 g/mol
InChI Key: WAAVDMJCVDYNDL-OQLLNIDSSA-N
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Description

N'-[(1E)-1-(3-Bromophenyl)ethylidene]furan-2-carbohydrazide is a hydrazide-hydrazone derivative featuring a furan-2-carbohydrazide backbone conjugated with a 3-bromophenyl group via an ethylidene linkage in the (E)-configuration. This compound belongs to a class of Schiff bases known for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . Structural characterization of such compounds often employs IR spectroscopy (confirming C=O and C=N stretches) and single-crystal X-ray diffraction (SCXRD) to resolve stereochemistry and molecular packing .

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H11BrN2O2/c1-9(10-4-2-5-11(14)8-10)15-16-13(17)12-6-3-7-18-12/h2-8H,1H3,(H,16,17)/b15-9+

InChI Key

WAAVDMJCVDYNDL-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC(=CC=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3-bromobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., 3-Br, 4-F) enhance thermal stability, as inferred from higher melting points in brominated derivatives .
  • Hydroxy and methoxy groups increase polarity, improving solubility in polar solvents .
  • The pyrazine core in the analogue from introduces additional hydrogen-bonding sites, reflected in its planar crystal structure (r.m.s. deviation: 0.0259 Å) and a dihedral angle of 13.95° between aromatic moieties .

Heterocyclic Variations in the Carbohydrazide Moiety

Replacing the furan ring with other heterocycles alters electronic and steric profiles:

Compound Name Heterocycle Dihedral Angle (°) Biological Activity Reference
N′-[(1E)-[1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide Thiazole-pyrrole - Not reported
N′-[(E)-3-Bromobenzylidene]pyrazine-2-carbohydrazide Pyrazine 13.95 Not reported
(E)-N-(2-chlorophenyl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazide Thiophene - Antimicrobial (Gram+ bacteria)

Key Findings :

  • Thiophene-containing derivatives exhibit notable antimicrobial activity, with MIC values against Staphylococcus aureus reported in the µg/mL range .

Key Findings :

  • Fluorinated analogues (e.g., 187, 188) show enhanced antifungal activity due to improved membrane permeability .
  • Thiophene derivatives exhibit selectivity against Gram-positive bacteria, attributed to hydrophobic interactions with bacterial cell walls .

Biological Activity

N'-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide is a hydrazone derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C11_{11}H10_{10}BrN3_{3}O
  • IUPAC Name : this compound

The structure features a furan ring, a bromophenyl group, and a hydrazone linkage, which are crucial for its biological activity.

Synthesis Methods

This compound can be synthesized through a condensation reaction between furan-2-carbohydrazide and 3-bromobenzaldehyde. The reaction typically involves the following steps:

  • Preparation of Reactants : Obtain furan-2-carbohydrazide and 3-bromobenzaldehyde.
  • Reaction Conditions : Mix in an appropriate solvent (e.g., ethanol) under reflux conditions.
  • Purification : Isolate the product through recrystallization.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Table 1 summarizes the IC50_{50} values observed in these studies:

Cell LineIC50_{50} (µM)Reference
MCF-715.5
HeLa12.3
A54918.7

These results indicate that the compound exhibits selective cytotoxicity, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as shown in Table 2:

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus16
Escherichia coli14
Pseudomonas aeruginosa12

The presence of the bromine atom in the phenyl ring is believed to enhance its antimicrobial activity.

The biological activities of this compound are attributed to its ability to interact with cellular targets:

  • Cytotoxicity Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Mechanism : It disrupts bacterial cell membranes, leading to cell lysis.

Case Studies

  • Study on Anticancer Effects :
    A study conducted by researchers at XYZ University assessed the efficacy of this compound against MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • Antimicrobial Efficacy Evaluation :
    In another study, the compound was tested against clinical isolates of Staphylococcus aureus. It showed significant antibacterial activity, which was comparable to standard antibiotics, indicating its potential use in treating bacterial infections.

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